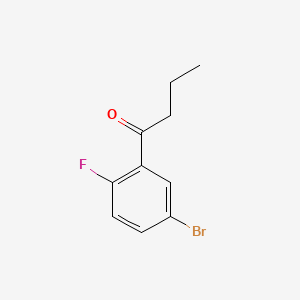

1-(5-Bromo-2-fluorophenyl)butan-1-one

Descripción general

Descripción

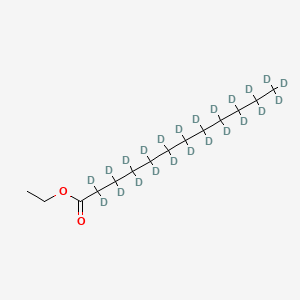

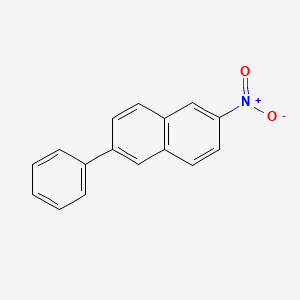

“1-(5-Bromo-2-fluorophenyl)butan-1-one” is a chemical compound with the CAS Number: 1197943-61-5 . It has a molecular weight of 245.09 . The IUPAC name for this compound is 1-(5-bromo-2-fluorophenyl)-1-butanone .

Molecular Structure Analysis

The InChI code for “1-(5-Bromo-2-fluorophenyl)butan-1-one” is 1S/C10H10BrFO/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6H,2-3H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound “1-(5-Bromo-2-fluorophenyl)butan-1-one” has a molecular weight of 245.09 . The compound is stored in a sealed, dry environment at 2-8°C .Aplicaciones Científicas De Investigación

It’s important to note that the use of this compound in research should be conducted by trained professionals in a controlled laboratory environment, following all relevant safety protocols. The compound’s Material Safety Data Sheet (MSDS) should be consulted for information on safe handling procedures .

-

Organic Chemistry

- This compound is a chemical of interest in the field of organic chemistry, and it may be used as a building block or intermediate in the synthesis of other complex molecules .

- It’s used as a reagent in the synthesis of Droperidol, a D1, D2 dopamine receptor antagonist . This suggests its potential use in the development of pharmaceuticals.

-

Pharmaceutical Research

- Indole derivatives, which can be synthesized using this compound, have shown diverse biological activities . They have been found to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

-

Molecular Electrostatic Potential Studies

-

Synthesis of Flubromazepam

- This compound can be used in the synthesis of Flubromazepam , a psychoactive substance of the benzodiazepine class which produces anxiolytic, sedative, muscle relaxant, depressant and amnesic effects . It has potential use for the short-term treatment of anxiety, insomnia, acute seizures, and the sedation of hospitalized patients .

-

Antiviral Activity

-

Crystal Structure and DFT Study

Safety And Hazards

Propiedades

IUPAC Name |

1-(5-bromo-2-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIKSXUBLVNPSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680738 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-2-fluorophenyl)butan-1-one | |

CAS RN |

1197943-61-5 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloroimidazo[1,2-a]pyridin-8-amine](/img/structure/B597929.png)

![6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B597942.png)

![4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B597949.png)